1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC9885560
Molecular Formula: C19H18N4O2
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N4O2 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | [4-(1H-indole-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C19H18N4O2/c24-18(16-7-3-4-8-20-16)22-9-11-23(12-10-22)19(25)17-13-14-5-1-2-6-15(14)21-17/h1-8,13,21H,9-12H2 |
| Standard InChI Key | QPVVXVQMRMSWPA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 |
| Canonical SMILES | C1CN(CCN1C(=O)C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Introduction
1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound featuring an indole moiety, a piperazine ring, and a pyridine group. This heterocyclic compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets.
Synthesis
The synthesis of 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone involves multi-step organic reactions. These processes typically require careful control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. High-throughput screening methods may be employed in industrial settings to enhance efficiency.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For oxidation, potassium permanganate in an acidic medium is commonly used, while sodium borohydride in methanol is typical for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Nucleophiles (amines, thiols) | Presence of a base |
Mechanism of Action and Biological Applications
The mechanism of action for 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The indole component can interact with various biological macromolecules, potentially modulating their activity. The piperazine ring enhances binding affinity and specificity, while the pyridine moiety may participate in hydrogen bonding and other interactions crucial for biological activity.
This compound is studied for its potential therapeutic properties, serving as a lead compound for developing drugs targeting specific diseases like cancer or neurological disorders. Its applications span across chemistry, biology, medicine, and industry, where it is used as a building block for synthesizing more complex molecules and exploring new chemical pathways.
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